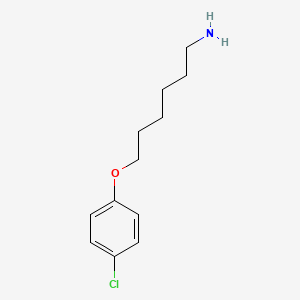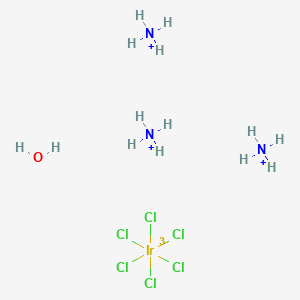
Acetyl Methylene Blue
概述
描述
Acetyl Methylene Blue is a derivative of Methylene Blue, a well-known phenothiazine compound. Methylene Blue has been widely used in various medical and scientific applications due to its unique properties, such as its ability to act as an electron transfer agent and its neuroprotective effects . This compound retains many of these properties while also exhibiting distinct characteristics due to the acetyl group modification.
准备方法
Synthetic Routes and Reaction Conditions
Acetyl Methylene Blue can be synthesized through the acetylation of Methylene Blue. The process typically involves the reaction of Methylene Blue with acetic anhydride in the presence of a base, such as sodium acetate. The reaction is carried out under controlled conditions to ensure the selective acetylation of the desired position on the Methylene Blue molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
化学反应分析
Types of Reactions
Acetyl Methylene Blue undergoes various chemical reactions, including:
Reduction: It can also be reduced, which is essential for its role as an electron transfer agent.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidation states of this compound, while reduction typically results in the formation of reduced forms of the compound .
科学研究应用
Acetyl Methylene Blue has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Acetyl Methylene Blue involves its ability to act as an electron transfer agent. It can participate in redox reactions by accepting and donating electrons, which is crucial for its role in various biological and chemical processes . The compound also interacts with molecular targets such as mitochondrial enzymes, enhancing cellular respiration and energy production .
相似化合物的比较
Acetyl Methylene Blue can be compared with other similar compounds, such as:
Methylene Blue: While both compounds share similar properties, this compound has an acetyl group that imparts unique characteristics.
Phenothiazine Derivatives: These compounds, like Chlorophenothiazine, exhibit different redox potentials and biological activities compared to this compound.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique properties, such as its ability to participate in redox reactions and its potential therapeutic uses, make it a valuable tool in various fields. Further research into its mechanisms of action and comparison with similar compounds will continue to enhance our understanding and utilization of this compound.
属性
IUPAC Name |
1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12(22)21-15-8-6-13(19(2)3)10-17(15)23-18-11-14(20(4)5)7-9-16(18)21/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOGFTYLESYHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600361 | |
| Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3763-06-2 | |
| Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

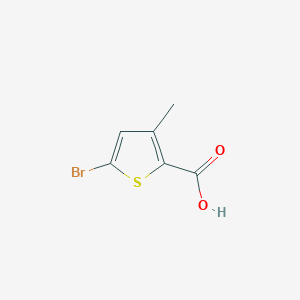

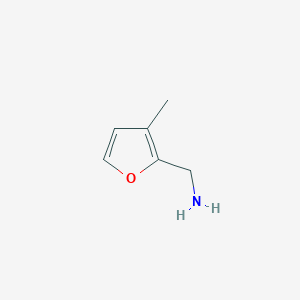
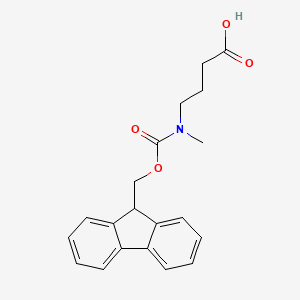
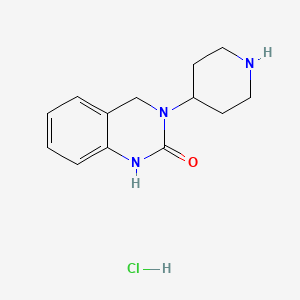
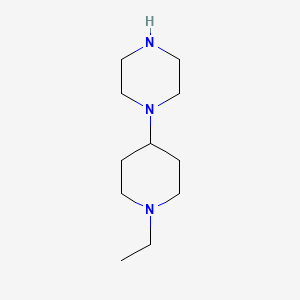
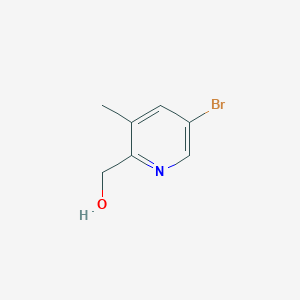

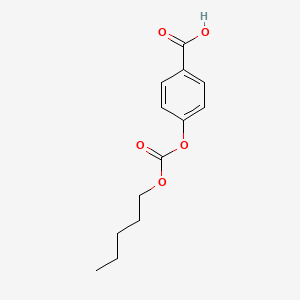
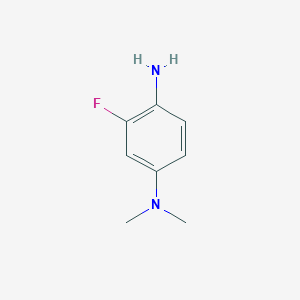
![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)
